molecular formula C21H24N4O5S B6548182 N-(2-ethoxyphenyl)-2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamide CAS No. 946342-14-9

N-(2-ethoxyphenyl)-2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No.: B6548182
CAS No.: 946342-14-9
M. Wt: 444.5 g/mol
InChI Key: GUGNEYJTGVNPEA-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrido[2,3-d]pyrimidine core. Key structural attributes include:

  • Pyrido[2,3-d]pyrimidine scaffold: A fused bicyclic system with two ketone groups at positions 2 and 2.
  • Substituents:
    • Methoxymethyl at position 4.
    • Methyl groups at positions 1 and 2.
    • Sulfanyl bridge at position 5, linking to an acetamide moiety.
  • Acetamide side chain: N-linked to a 2-ethoxyphenyl group.

However, direct pharmacological data are absent in the provided evidence; comparisons rely on structural analogs and computational insights.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-5-30-15-9-7-6-8-14(15)23-16(26)12-31-18-13(11-29-4)10-22-19-17(18)20(27)25(3)21(28)24(19)2/h6-10H,5,11-12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGNEYJTGVNPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=C3C(=NC=C2COC)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Variations

The pyrido[2,3-d]pyrimidine core distinguishes the target compound from analogs with alternative fused-ring systems:

Compound Name Core Structure Key Substituents Potential Implications
Target Compound Pyrido[2,3-d]pyrimidine 6-methoxymethyl, 1,3-dimethyl, 2,4-dioxo Enhanced hydrogen-bonding capacity due to ketone groups; moderate lipophilicity.
N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Benzothieno[2,3-d]pyrimidine 4-methoxyphenyl, hexahydro ring Increased hydrophobicity and steric bulk; possible improved metabolic stability.
2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide Thieno[2,3-d]pyrimidine 3-ethyl, 5,6-dimethyl Higher lipophilicity; potential for membrane permeability.
Compound 2 (pyrrolo[2,3-d]pyrimidine derivative) Pyrrolo[2,3-d]pyrimidine 5-cyano, trifluoroethyl Electrophilic cyano group may enhance target binding; fluorinated group increases metabolic resistance.

Key Insight: The pyrido[2,3-d]pyrimidine core offers a balance of hydrogen-bonding (via ketones) and moderate lipophilicity, whereas thieno or benzothieno cores prioritize hydrophobicity.

Substituent Effects on Bioactivity

Substituents on the heterocycle and acetamide chain influence solubility, target affinity, and pharmacokinetics:

Substituent Position & Group Example Compound Impact
6-methoxymethyl (target) Target compound Polar group enhances solubility; may reduce cellular uptake.
4-methoxyphenyl Benzothieno[2,3-d]pyrimidine analog Aromatic ring increases π-π stacking potential with protein targets.
3-ethyl, 5,6-dimethyl Thieno[2,3-d]pyrimidine analog Alkyl groups enhance lipophilicity and membrane permeability.
Trifluoroethyl Pyrrolo[2,3-d]pyrimidine derivative Fluorination improves metabolic stability and bioavailability.

Sulfanyl-Acetamide Linkage

The sulfanyl bridge and acetamide moiety are conserved across analogs, suggesting a critical role in binding:

  • Sulfanyl (S–) bridge : Facilitates conjugation to heterocycles while allowing flexibility.
  • Acetamide chain : The N-(2-ethoxyphenyl) group in the target compound introduces ethoxy-mediated polarity, contrasting with ethylphenyl (e.g., ) or trifluoroethyl groups in analogs.

Computational and Bioactivity-Based Comparisons

Similarity Metrics (Tanimoto/Dice Indexes)

As per and , structural similarity metrics predict shared bioactivity:

  • Tanimoto coefficient : High similarity (>70%) between the target and analogs (e.g., ) would suggest overlapping target profiles.

Bioactivity Clustering

indicates that compounds with structural similarities cluster by bioactivity. The target compound’s pyrido[2,3-d]pyrimidine core and substituents may align with kinase inhibitors or nucleotide-binding protein modulators.

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